

Comparative analysis of the cardiovascular outcomes of Ertugliflozin

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Ertugliflozin's Cardiovascular Profile: A Comparative Analysis

A comprehensive review of the pivotal VERTIS CV trial reveals that **ertugliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, demonstrates cardiovascular safety in patients with type 2 diabetes and established atherosclerotic cardiovascular disease. While meeting its primary endpoint of non-inferiority for major adverse cardiovascular events (MACE), its performance in demonstrating superiority and in direct comparison to other SGLT2 inhibitors warrants a detailed examination for researchers and drug development professionals.

This guide provides an objective comparison of the cardiovascular outcomes of **ertugliflozin** with other leading SGLT2 inhibitors, supported by data from their respective landmark clinical trials.

Comparative Cardiovascular Outcomes of SGLT2 Inhibitors

The following tables summarize the primary cardiovascular outcomes from the pivotal trials for **ertugliflozin** (VERTIS CV), empagliflozin (EMPA-REG OUTCOME), canagliflozin (CANVAS Program), and dapagliflozin (DECLARE-TIMI 58).

Table 1: Major Adverse Cardiovascular Events (MACE)

Trial (Drug)	Patient Population	MACE (CV Death, Non-fatal MI, Non-fatal Stroke)	Hazard Ratio (95% CI)
VERTIS CV (Ertugliflozin)	8,246 patients with T2D and established ASCVD	11.9% (Ertugliflozin) vs. 11.9% (Placebo)	0.97 (0.85 - 1.11)[1]
EMPA-REG OUTCOME (Empagliflozin)	7,020 patients with T2D and high CV risk	10.5% (Empagliflozin) vs. 12.1% (Placebo)	0.86 (0.74 - 0.99)[2][3]
CANVAS Program (Canagliflozin)	10,142 patients with T2D and high CV risk	26.9 per 1000 patient-years (Canagliflozin) vs. 31.5 per 1000 patient-years (Placebo)	0.86 (0.75 - 0.97)[4]
DECLARE-TIMI 58 (Dapagliflozin)	17,160 patients with T2D and ASCVD or multiple risk factors	8.8% (Dapagliflozin) vs. 9.4% (Placebo)	0.93 (0.84 - 1.03)[5]

Table 2: Hospitalization for Heart Failure (HHF)

Trial (Drug)	Patient Population	Hospitalization for Heart Failure	Hazard Ratio (95% CI)
VERTIS CV (Ertugliflozin)	8,246 patients with T2D and established ASCVD	2.5% (Ertugliflozin) vs. 3.6% (Placebo)	0.70 (0.54 - 0.90)[6][7]
EMPA-REG OUTCOME (Empagliflozin)	7,020 patients with T2D and high CV risk	2.7% (Empagliflozin) vs. 4.1% (Placebo)	0.65 (0.50 - 0.85)[2]
CANVAS Program (Canagliflozin)	10,142 patients with T2D and high CV risk	5.5 per 1000 patient-years (Canagliflozin) vs. 8.7 per 1000 patient-years (Placebo)	0.67 (0.52 - 0.87)[4]
DECLARE-TIMI 58 (Dapagliflozin)	17,160 patients with T2D and ASCVD or multiple risk factors	2.5% (Dapagliflozin) vs. 3.3% (Placebo)	0.73 (0.61 - 0.88)[5]

Table 3: Cardiovascular and All-Cause Mortality

Trial (Drug)	Patient Population	Cardiovascular Death	All-Cause Mortality
VERTIS CV (Ertugliflozin)	8,246 patients with T2D and established ASCVD	HR: 0.92 (0.77 - 1.11) [1]	HR: 0.92 (0.77 - 1.10) [8]
EMPA-REG OUTCOME (Empagliflozin)	7,020 patients with T2D and high CV risk	HR: 0.62 (0.49 - 0.77) [2]	HR: 0.68 (0.57 - 0.82) [2]
CANVAS Program (Canagliflozin)	10,142 patients with T2D and high CV risk	HR: 0.87 (0.72 - 1.06) [4]	HR: 0.87 (0.74 - 1.01)
DECLARE-TIMI 58 (Dapagliflozin)	17,160 patients with T2D and ASCVD or multiple risk factors	HR: 0.98 (0.82 - 1.17)	HR: 0.93 (0.82 - 1.04)

Experimental Protocols of Key Cardiovascular Outcome Trials

A detailed understanding of the trial methodologies is crucial for the interpretation of their findings.

VERTIS CV (Ertugliflozin)

The eValuation of **ERTugliflozin** Efficacy and Safety Cardiovascular Outcomes Trial (VERTIS CV) was a multicenter, double-blind, randomized, placebo-controlled trial.[\[9\]](#)[\[10\]](#)

- Participants: 8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[\[9\]](#)
- Intervention: Patients were randomly assigned to receive **ertugliflozin** 5 mg, **ertugliflozin** 15 mg, or placebo once daily, in addition to standard of care.[\[9\]](#)
- Primary Outcome: The primary composite outcome was major adverse cardiovascular events (MACE), defined as a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[\[1\]](#) The trial was designed to first test for non-inferiority of **ertugliflozin** to placebo.
- Key Secondary Outcomes: Included a composite of death from cardiovascular causes or hospitalization for heart failure.[\[1\]](#)
- Follow-up: The median follow-up duration was 3.5 years.[\[1\]](#)

Comparator Trial Protocols (Brief Overview)

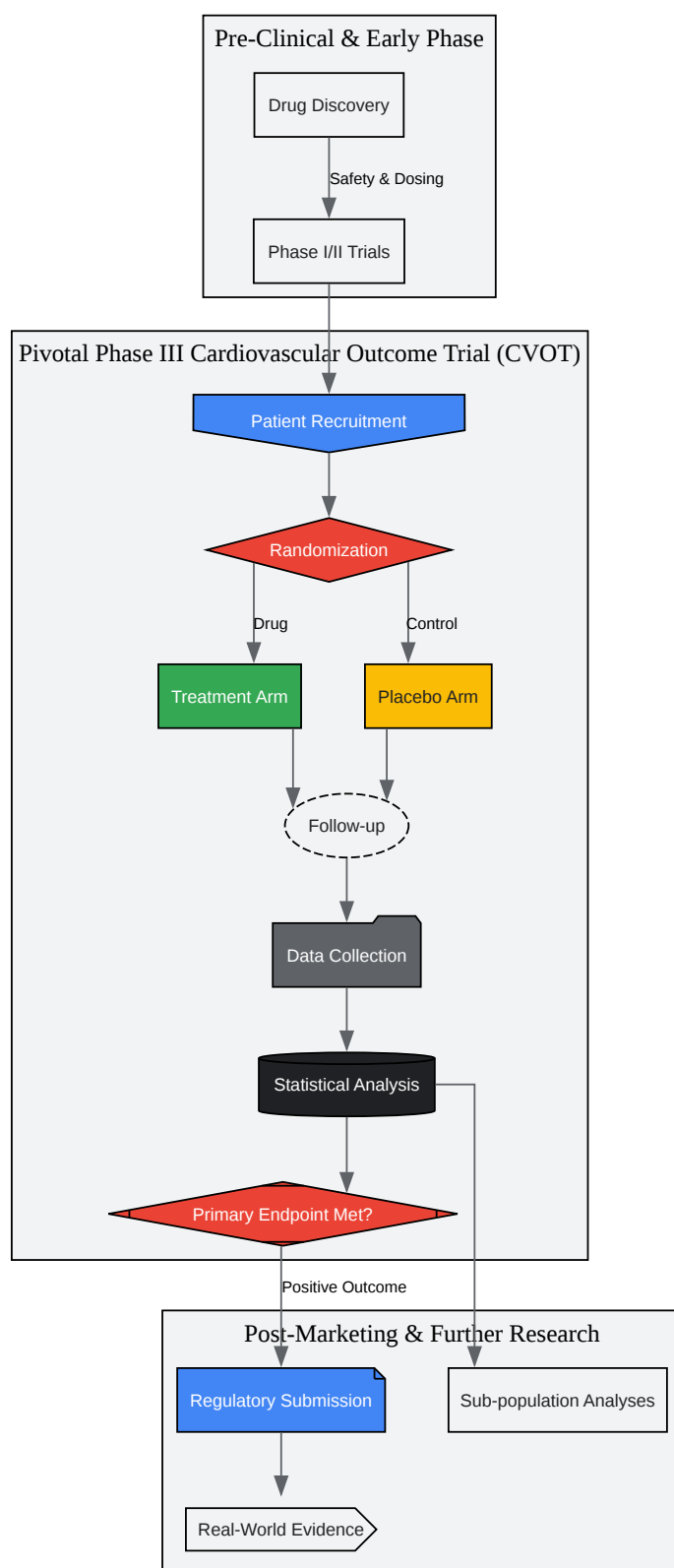
- EMPA-REG OUTCOME (Empagliflozin): This trial randomized 7,020 patients with type 2 diabetes and a high risk of cardiovascular events to receive either 10 mg or 25 mg of empagliflozin, or placebo, once daily.[\[2\]](#) The primary composite outcome was the same as in VERTIS CV.
- CANVAS Program (Canagliflozin): This program integrated data from two trials, CANVAS and CANVAS-R, with a total of 10,142 participants with type 2 diabetes and a high cardiovascular risk.[\[8\]](#) Patients were assigned to receive canagliflozin or placebo. The

primary outcome was the composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[8]

- DECLARE-TIMI 58 (Dapagliflozin): This was the largest of the SGLT2 inhibitor cardiovascular outcome trials, enrolling 17,160 patients with type 2 diabetes who had or were at risk for atherosclerotic cardiovascular disease.[11] It had two co-primary efficacy endpoints: MACE and a composite of cardiovascular death or hospitalization for heart failure. [11]

Visualizing the Path to Cardiovascular Outcomes Assessment

The following diagram illustrates the general workflow for assessing the cardiovascular outcomes of a new therapeutic agent like **ertugliflozin** in a large-scale clinical trial.



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